molecular formula C15H14ClNO4S B1386699 ((3-Chlorophenyl)sulfonyl)phenylalanine CAS No. 1449132-27-7

((3-Chlorophenyl)sulfonyl)phenylalanine

Cat. No.: B1386699
CAS No.: 1449132-27-7
M. Wt: 339.8 g/mol
InChI Key: XZBAIPMBXLSRKT-UHFFFAOYSA-N
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Description

((3-Chlorophenyl)sulfonyl)phenylalanine (CAS 1449132-27-7) is a synthetic organic compound featuring a phenylalanine backbone conjugated with a (3-chlorophenyl)sulfonyl group. This structure classifies it as an aromatic sulfonamide derivative, a class known for its potential as an enzyme inhibitor in pharmaceutical research . With a molecular formula of C₁₅H₁₄ClNO₄S and a molecular weight of 339.79 g/mol, it is supplied with a high purity level of ≥97% . The integration of the sulfonamide moiety with an amino acid scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets . Similar phenylalanine-sulfonamide hybrids are actively investigated in oncology research, particularly for developing novel anticancer agents . These compounds are designed to modulate key cancer-related pathways and have shown promise in targeting enzymes like eukaryotic elongation factor 2 kinase (eEF2K) or receptors such as the sphingosine-1-phosphate receptor 1 (S1PR1) . Researchers value this compound as a key intermediate for constructing more complex molecules or as a core scaffold in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered as a solid powder and should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBAIPMBXLSRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to ((3-Chlorophenyl)sulfonyl)phenylalanine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of ((3-Chlorophenyl)sulfonyl)phenylalanine, a molecule of significant interest in medicinal chemistry. This document details its fundamental chemical properties, outlines a robust synthetic protocol, and explores its characterization through modern analytical techniques. Furthermore, we delve into the prospective applications of this compound in drug discovery, drawing upon the established bioactivity of structurally related N-sulfonylated amino acids. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel therapeutic agents.

Introduction: The Scientific Context of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective therapeutic agents. The sulfonamide moiety is a key functional group, capable of acting as a transition-state mimetic and participating in crucial hydrogen bonding interactions with biological targets. When coupled with the inherent chirality and diverse side-chain functionalities of amino acids, a vast chemical space for drug design is unlocked.

((3-Chlorophenyl)sulfonyl)phenylalanine, in particular, combines the structural features of L-phenylalanine with the electronic and steric properties of a 3-chlorophenylsulfonyl group. The introduction of a chlorine atom onto the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity for target proteins. This strategic halogenation is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1] This guide will provide a detailed exploration of this specific molecule, from its synthesis to its potential therapeutic applications.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Chemical Formula and Molecular Weight

The elemental composition and corresponding molecular weight are foundational to all stoichiometric and analytical calculations.

PropertyValueSource
Chemical Formula C₁₅H₁₄ClNO₄SPubChem CID: 43841987
Molecular Weight 339.8 g/mol PubChem CID: 43841987
IUPAC Name 2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acidPubChem CID: 43841987
Structural Representation

The two-dimensional structure of ((3-Chlorophenyl)sulfonyl)phenylalanine is depicted below:

workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phe L-Phenylalanine ReactionVessel Reaction Mixture (Stirring at Room Temperature) Phe->ReactionVessel SulfonylChloride 3-Chlorobenzenesulfonyl Chloride SulfonylChloride->ReactionVessel Base Aqueous Base (e.g., NaHCO₃) Base->ReactionVessel Solvent Organic Solvent (e.g., Dioxane) Solvent->ReactionVessel Acidification Acidification (e.g., HCl) to precipitate product ReactionVessel->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Washing with Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization (e.g., Ethanol/Water) Drying->Recrystallization FinalProduct ((3-Chlorophenyl)sulfonyl)phenylalanine Recrystallization->FinalProduct

Caption: General workflow for the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine.

Detailed Experimental Protocol

Materials:

  • L-Phenylalanine

  • 3-Chlorobenzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethanol

Procedure:

  • Dissolution of L-Phenylalanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 equivalent) in a 1M aqueous solution of sodium bicarbonate (2.5 equivalents).

  • Addition of Sulfonyl Chloride: To the stirring solution, add a solution of 3-chlorobenzenesulfonyl chloride (1.1 equivalents) in 1,4-dioxane dropwise at room temperature. The dioxane/water ratio should be approximately 1:1.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted sulfonyl chloride.

  • Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl while stirring in an ice bath. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

While experimental data for this specific molecule is not readily available in the public domain, we can predict the expected spectral characteristics based on closely related analogs. [2] Table of Predicted Spectroscopic Data:

TechniquePredicted Observations
¹H NMR Aromatic protons (phenylalanine and chlorophenyl rings): multiplet in the range of 7.0-8.0 ppm. Methine proton (α-carbon): multiplet around 4.5 ppm. Methylene protons (β-carbon): diastereotopic multiplets around 3.0-3.5 ppm. Amide proton: broad singlet, downfield shift. Carboxylic acid proton: very broad singlet, far downfield.
¹³C NMR Carbonyl carbon: ~175 ppm. Aromatic carbons: multiple signals in the range of 120-140 ppm. α-carbon: ~55-60 ppm. β-carbon: ~35-40 ppm.
FT-IR (cm⁻¹) O-H stretch (carboxylic acid): broad band around 3000-3300 cm⁻¹. N-H stretch (sulfonamide): ~3250 cm⁻¹. C=O stretch (carbonyl): ~1710 cm⁻¹. S=O stretches (sulfonamide): ~1340 and ~1160 cm⁻¹.
Mass Spectrometry (ESI-) [M-H]⁻ ion expected at m/z 338.0.
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak, indicating high purity.

Potential Applications in Drug Development

The structural motifs within ((3-Chlorophenyl)sulfonyl)phenylalanine suggest several promising avenues for therapeutic applications.

Rationale for Biological Screening

G cluster_scaffold Core Scaffold: ((3-Chlorophenyl)sulfonyl)phenylalanine cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Scaffold N-Sulfonylated Amino Acid Sulfonamide Sulfonamide Moiety (Enzyme Inhibition, H-bonding) Scaffold->Sulfonamide Phenylalanine Phenylalanine Core (Chirality, Hydrophobicity) Scaffold->Phenylalanine Chlorophenyl 3-Chlorophenyl Group (Modulated Lipophilicity & Metabolism) Scaffold->Chlorophenyl Anticancer Anticancer (e.g., Protease Inhibition) Sulfonamide->Anticancer Antimicrobial Antimicrobial (Targeting Essential Enzymes) Sulfonamide->Antimicrobial EnzymeInhibition Enzyme Inhibition (e.g., Kinases, Hydrolases) Sulfonamide->EnzymeInhibition Phenylalanine->Anticancer Chlorophenyl->Antimicrobial

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl Sulfonyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of the sulfonamide group with amino acids has given rise to a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2] The incorporation of a chlorophenyl moiety into this scaffold further modulates the biological profile, creating a chemical space ripe for exploration in drug discovery. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorophenyl sulfonyl amino acids, offering insights into the rational design of novel therapeutic agents.

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with biological targets.[3] When coupled with amino acids, the resulting sulfonyl amino acid derivatives gain chirality, diverse side-chain functionalities, and improved pharmacokinetic properties.[1][2] The chlorophenyl group introduces specific steric and electronic features that significantly influence the binding affinity and selectivity of these molecules for their targets.

This guide will delve into the synthesis, key structural determinants of activity, and the diverse biological applications of this promising class of compounds.

Core Structural Components and Their Influence on Activity

The pharmacological profile of chlorophenyl sulfonyl amino acids is dictated by the interplay of three core components: the chlorophenyl ring, the sulfonyl linker, and the amino acid residue. Understanding the contribution of each is paramount for rational drug design.

The Chlorophenyl Moiety: A Key Modulator of Potency and Selectivity

The position and number of chlorine atoms on the phenyl ring are critical determinants of biological activity. The electron-withdrawing nature of chlorine can influence the acidity of the sulfonamide proton, affecting its ability to act as a hydrogen bond donor. Furthermore, the steric bulk of the chlorine atom can dictate the orientation of the molecule within a binding pocket, enhancing or diminishing affinity.

For instance, in the development of novel antimicrobial agents, the presence of a 4-chlorophenyl group has been shown to be a favorable substitution.[4] This substitution pattern can lead to enhanced interactions with specific amino acid residues in the active site of microbial enzymes.

The Sulfonyl Linker: More Than a Simple Bridge

The sulfonamide bridge is not merely a passive linker; its chemical properties are integral to the molecule's function. The -SO₂NH- moiety can engage in crucial hydrogen bonding with various biological macromolecules, including amino acid residues and metal ions.[3] The stability and bioavailability of sulfonamide-containing drugs are often attributed to this robust functional group.[3]

The Amino Acid Residue: The Source of Diversity and Chirality

The amino acid component provides the greatest opportunity for structural diversification. The nature of the amino acid side chain (R group) profoundly impacts the molecule's overall polarity, size, and shape, thereby influencing its pharmacological and pharmacokinetic properties.

  • Aliphatic Side Chains (e.g., Valine, Leucine): These side chains can engage in hydrophobic interactions within the target's binding site. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[5]

  • Aromatic Side Chains (e.g., Phenylalanine, Tryptophan): These can participate in π-π stacking or other non-covalent interactions, often leading to increased binding affinity.

  • Functionalized Side Chains (e.g., Lysine, Aspartic Acid): The presence of acidic or basic groups allows for ionic interactions and can significantly impact solubility and cell permeability.

The inherent chirality of amino acids is another critical factor. Different stereoisomers of a chlorophenyl sulfonyl amino acid can exhibit markedly different biological activities and metabolic profiles.

Synthesis and Experimental Protocols

The synthesis of chlorophenyl sulfonyl amino acids typically involves the reaction of a chlorophenylsulfonyl chloride with the amino group of an amino acid.[1] This nucleophilic substitution reaction is a robust and versatile method for generating a diverse library of compounds.[2]

General Synthetic Workflow

A common synthetic route begins with the chlorosulfonation of chlorobenzene to produce 4-chlorobenzenesulfonyl chloride.[6][7] This is followed by the reaction of the sulfonyl chloride with an appropriate amino acid.

G cluster_0 Synthesis of 4-Chlorobenzenesulfonyl Chloride cluster_1 Coupling Reaction Chlorobenzene Chlorobenzene 4-Chlorobenzenesulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride Chlorobenzene->4-Chlorobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid / Thionyl Chloride Chlorosulfonic_Acid->4-Chlorobenzenesulfonyl_Chloride Chlorophenyl_Sulfonyl_Amino_Acid Chlorophenyl Sulfonyl Amino Acid 4-Chlorobenzenesulfonyl_Chloride->Chlorophenyl_Sulfonyl_Amino_Acid Nucleophilic Substitution Amino_Acid Amino Acid Amino_Acid->Chlorophenyl_Sulfonyl_Amino_Acid

General Synthetic Workflow for Chlorophenyl Sulfonyl Amino Acids.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenylsulfonyl)-L-leucine

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • L-Leucine

  • Sodium bicarbonate

  • Acetone

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-leucine (1.0 eq) and sodium bicarbonate (2.2 eq) in a mixture of acetone and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in acetone dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted sulfonyl chloride.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Chlorophenyl sulfonyl amino acids have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Antimicrobial Activity

The sulfonamide scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8] Chlorophenyl sulfonyl amino acids have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action often involves the inhibition of essential metabolic pathways, such as folate biosynthesis.

Compound ClassTarget Organism(s)Reported ActivityReference
N-acyl-α-amino acidsGram-positive bacteriaPromising antimicrobial potential[5]
Sulfonamide derivativesS. aureus, B. subtilis, E. cloaca, E. coliStronger vitality against tested bacteria[4]
Antiviral Activity

Derivatives of 1,3,4-thiadiazole sulfonamides containing a 4-chlorophenyl group have been synthesized and evaluated for their antiviral properties.[9] Certain compounds exhibited activity against the tobacco mosaic virus, indicating the potential for this class of molecules in agricultural applications and possibly as leads for human antiviral agents.[9]

Anticancer Activity

The structural features of chlorophenyl sulfonyl amino acids make them attractive candidates for anticancer drug development. The sulfonamide group can interact with key enzymes involved in cancer cell proliferation and survival. While direct studies on chlorophenyl sulfonyl amino acids are emerging, related sulfonamide derivatives have shown cytotoxic activities against various cancer cell lines.[10]

Other Therapeutic Areas

The versatility of this scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory agents: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antihypertensive agents: Certain amino acid derivatives have been investigated for their potential to lower blood pressure.[11]

  • Enzyme inhibitors: The ability of the sulfonamide group to act as a transition-state analog makes these compounds potent inhibitors of enzymes such as carbonic anhydrase and matrix metalloproteinases.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR points for the chlorophenyl sulfonyl amino acid scaffold.

Key Structure-Activity Relationship Points.

Future Directions and Conclusion

The exploration of chlorophenyl sulfonyl amino acids as therapeutic agents is a burgeoning field with immense potential. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives by varying the amino acid component and the substitution pattern on the chlorophenyl ring. The use of non-natural or synthetic amino acids could unlock novel biological activities.[12][13]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for active compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing promising candidates through preclinical and clinical development.

  • Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective analogs.[14][15]

References

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2024). PubMed. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). ResearchGate. [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2023). National Center for Biotechnology Information. [Link]

  • The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. (2022). National Center for Biotechnology Information. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). National Center for Biotechnology Information. [Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1984).
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]

  • The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. (n.d.). University of Glasgow. [Link]

  • Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. (2023). MDPI. [Link]

  • Structure-activity relationships for a new family of sulfonylurea herbicides. (2005). PubMed. [Link]

  • Amino acid derivatives and antihypertensive drugs containing them. (1983).
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. [Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1986).
  • A new synthetic amino acid for an emerging class of drugs. (2014). EurekAlert!. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Jacobs Publishers. [Link]

  • New synthetic amino acid for emerging class of drugs. (2014). ScienceDaily. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this procedure. Our goal is to provide actionable insights and robust solutions to help you optimize your reaction yields and ensure the highest purity of your final compound.

This guide is structured into two main sections: a detailed Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for deeper understanding of the reaction's nuances.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses the most frequently encountered issues during the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine. Each entry details the problem, its probable causes, and a step-by-step solution.

Issue 1: Low Overall Yield (<50%)

A low yield is the most common challenge, often stemming from incomplete reactions, product degradation, or losses during workup and purification.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of base and solvent system is critical for driving the reaction to completion. The Schotten-Baumann reaction, a standard method for this type of N-sulfonylation, relies on a biphasic system to facilitate the reaction between the water-soluble amino acid and the organic-soluble sulfonyl chloride.

    Recommended Protocol:

    • Dissolve L-phenylalanine in an aqueous solution of a suitable base (e.g., 2 M NaOH or 10% Na₂CO₃).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of 3-chlorophenylsulfonyl chloride in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or toluene) dropwise with vigorous stirring.

    • Maintain the temperature and vigorous stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of the Sulfonyl Chloride: 3-Chlorophenylsulfonyl chloride is susceptible to hydrolysis, especially at elevated temperatures or in the presence of excess hydroxide ions. This side reaction consumes the starting material and reduces the overall yield.

    Preventative Measures:

    • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C.

    • Controlled Addition: Add the sulfonyl chloride solution slowly (dropwise) to prevent localized heating and high concentrations of the reagent.

    • Reagent Quality: Ensure the 3-chlorophenylsulfonyl chloride is fresh and has been stored under anhydrous conditions.

  • Losses During Extraction and Purification: The product's solubility characteristics can lead to significant losses during the workup phase.

    Optimization Strategy:

    • After the reaction is complete, separate the aqueous and organic layers.

    • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any unreacted base.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield (<50%) check_reaction Check Reaction Completion TLC Analysis start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reactants Visible complete Reaction Complete check_reaction->complete No Reactants optimize_cond Optimize Conditions: - Extend Reaction Time - Increase Base Equivalents - Check Reagent Quality incomplete->optimize_cond check_workup Review Workup & Purification - Check pH during extraction - Use appropriate solvent - Optimize chromatography complete->check_workup yield_improved Yield Improved optimize_cond->yield_improved product_loss Product Loss Identified check_workup->product_loss product_loss->yield_improved

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Presence of Multiple Spots on TLC After Reaction

The appearance of multiple spots on the TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Possible Side Products and Their Causes:

  • Bis-sulfonylation of Phenylalanine: While less common for the primary amine, it can occur under harsh conditions.

  • Formation of a Sulfonamide Dimer: The sulfonyl chloride can react with the newly formed sulfonamide under certain conditions.

  • Racemization of the Chiral Center: Strong basic conditions or elevated temperatures can lead to the racemization of the α-carbon of phenylalanine, resulting in a mixture of diastereomers if a chiral auxiliary is used, or enantiomers that may be difficult to separate.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 3-chlorophenylsulfonyl chloride to ensure complete conversion of the phenylalanine without promoting side reactions.

  • Maintain Low Temperature: As previously mentioned, keeping the reaction at 0-5 °C is crucial for minimizing side product formation and preventing racemization.

  • Purification Strategy: Flash column chromatography is often necessary to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

Table 1: Recommended Solvent Systems for Column Chromatography

PolarityMobile Phase Composition (Hexane:Ethyl Acetate)Target Compound Elution
Low90:10Elutes non-polar impurities
Medium70:30 to 50:50Elutes the desired product
High30:70 with 1% Acetic AcidElutes highly polar impurities

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid of phenylalanine before the sulfonylation reaction?

While the Schotten-Baumann conditions are generally effective without protection, pre-protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can offer several advantages. This approach prevents the formation of mixed anhydrides and can improve the solubility of the starting material in organic solvents, potentially leading to a cleaner reaction and higher yields. However, it adds two extra steps to the synthesis (protection and deprotection), which must be considered in the overall strategy.

Q2: What is the best base to use for this reaction?

Sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) are the most commonly used bases for this transformation. NaOH is a stronger base and can lead to faster reaction times, but it also increases the risk of sulfonyl chloride hydrolysis and potential racemization. Na₂CO₃ is a milder base, which can result in a cleaner reaction profile, albeit with a potentially longer reaction time. The choice of base should be determined by experimental optimization.

Q3: How can I confirm the identity and purity of the final product?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Is the gold standard for assessing purity. A purity level of >95% is typically required for biological assays.

Q4: Can this procedure be scaled up for larger quantities?

Yes, this reaction is generally scalable. However, for larger-scale syntheses, several factors become more critical:

  • Heat Management: The exothermic nature of the reaction requires efficient cooling and stirring to maintain a consistent temperature throughout the reaction vessel.

  • Mixing: Vigorous agitation is essential to ensure adequate mixing of the biphasic system.

  • Reagent Addition: A controlled, slow addition of the sulfonyl chloride is even more important at a larger scale to prevent localized hot spots and side reactions.

Reaction Workflow Diagram

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification phenylalanine Dissolve L-Phenylalanine in Aqueous Base reaction_mix Combine Solutions at 0-5 °C with Vigorous Stirring phenylalanine->reaction_mix sulfonyl_chloride Dissolve 3-Chlorophenylsulfonyl Chloride in Organic Solvent sulfonyl_chloride->reaction_mix tlc_monitor Monitor Reaction by TLC reaction_mix->tlc_monitor extraction Acidify and Extract with Organic Solvent tlc_monitor->extraction purification Purify by Column Chromatography extraction->purification analysis Analyze by NMR, MS, HPLC purification->analysis

Caption: A step-by-step workflow for the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine.

References

  • Schotten-Baumann Reaction: Comprehensive overview of the reaction mechanism and conditions. (Source: Organic Chemistry Portal, URL: [Link])

  • Synthesis of N-Sulfonylated Amino Acids: A representative procedure for the synthesis of various N-sulfonyl amino acid derivatives. (Source: Organic Syntheses, URL: [Link])

  • Protective Groups in Organic Synthesis: A detailed guide on the use of protecting groups, including those for carboxylic acids. (Source: "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts, Published by Wiley. A general reference, a specific link to the full text is not feasible, but information can be found on the publisher's website: [Link])

  • Flash Column Chromatography: A practical guide to the principles and techniques of flash chromatography. (Source: "Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923–2925." The original paper can be accessed through the ACS Publications website: [Link])

Technical Support Center: Strategies for Preventing Racemization of ((3-Chlorophenyl)sulfonyl)phenylalanine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of N-sulfonylated amino acids, specifically ((3-Chlorophenyl)sulfonyl)phenylalanine, during peptide coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate racemization and ensure the synthesis of chirally pure peptides.

Introduction: The Challenge of N-Sulfonylated Amino Acids

N-sulfonylated amino acids, such as ((3-Chlorophenyl)sulfonyl)phenylalanine, are crucial building blocks in medicinal chemistry. However, the electron-withdrawing nature of the sulfonyl group increases the acidity of the α-proton on the amino acid's stereocenter.[1] This heightened acidity makes the amino acid particularly susceptible to racemization during the carboxyl group activation step of peptide coupling, which can lead to the formation of unwanted diastereomers, complicating purification and potentially altering the biological activity of the final peptide.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-sulfonylated phenylalanine during peptide coupling?

A1: The predominant mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[3][4] This process involves the activation of the carboxylic acid, followed by an intramolecular cyclization. The resulting oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a loss of stereochemical purity. A secondary mechanism involves the direct abstraction of the α-proton by a base, which is also facilitated by the electron-withdrawing sulfonyl group.[3][4]

Q2: Which amino acids are generally most prone to racemization?

A2: Besides N-sulfonylated amino acids, several other amino acids are known to be particularly susceptible to racemization under standard synthesis conditions. These include Histidine (His) and Cysteine (Cys), where the side chains can catalyze the racemization process.[2][5] Phenylalanine (Phe) and Serine (Ser) are also more prone to racemization compared to other amino acids.[2]

Q3: How does the choice of coupling reagent impact racemization?

A3: The choice of coupling reagent is a critical factor. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to higher rates of racemization when used alone because they form highly reactive O-acylisourea intermediates that readily form oxazolones.[2][3][6] Uronium/aminium-based reagents such as HBTU and HATU can also promote racemization, particularly in the presence of a strong base.[2][6]

Q4: Can reaction temperature influence the extent of racemization?

A4: Yes, higher reaction temperatures accelerate the rate of racemization.[6][7] While elevated temperatures can sometimes be used to drive difficult couplings to completion, this comes at the cost of increased risk to chiral integrity.[7][8] It is generally recommended to perform couplings at room temperature or below (e.g., 0°C) when dealing with racemization-prone residues.[2]

Q5: How can I accurately quantify the level of racemization in my final product?

A5: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the constituent amino acids after total acid hydrolysis of the peptide.[6][9] These techniques can separate the D- and L-enantiomers, allowing for precise determination of the D-isomer percentage.[6][9][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving racemization issues when coupling ((3-Chlorophenyl)sulfonyl)phenylalanine.

Issue: Significant Diastereomeric Impurity Detected Post-Coupling

If you observe a significant level of the undesired diastereomer in your crude product, follow these troubleshooting steps:

Step 1: Evaluate Your Coupling Reagent and Additives

The first line of defense against racemization is the selection of an appropriate coupling cocktail.

Potential Cause: Use of a carbodiimide reagent (e.g., DIC, DCC) without a racemization-suppressing additive.[2][11][12]

Solution: Always use carbodiimide coupling reagents in conjunction with an additive. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2][13]

AdditiveChemical NameKey Advantages
HOBt 1-HydroxybenzotriazoleThe classical and widely used additive. Effective at suppressing racemization.[5][13]
Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetateA non-explosive and highly effective alternative to HOBt.[6][14]
HOAt 1-Hydroxy-7-azabenzotriazoleOften more effective than HOBt, particularly for difficult couplings.[5][13]
6-Cl-HOBt 6-Chloro-1-hydroxybenzotriazoleMore acidic than HOBt, leading to enhanced reactivity and suppression of racemization.[5][13]

Recommended Combination: For ((3-Chlorophenyl)sulfonyl)phenylalanine, a combination of DIC with Oxyma or 6-Cl-HOBt is highly recommended.

Step 2: Scrutinize the Base

The choice and amount of base used during coupling have a profound impact on racemization.

Potential Cause: Use of a strong, sterically unhindered base like Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6][15]

Solution: Opt for a weaker or more sterically hindered base. These bases are less efficient at abstracting the α-proton, thereby reducing the rate of racemization.[6][13][15]

BaseChemical NamepKaRationale for Use/Caution
2,4,6-Collidine (TMP) 2,4,6-Trimethylpyridine7.43Highly Recommended. Its steric hindrance significantly minimizes racemization.[6][13][15]
N-Methylmorpholine (NMM) 4-Methylmorpholine7.38A good alternative to DIPEA due to its lower basicity.[6][15]
DIPEA N,N-Diisopropylethylamine10.1Use with extreme caution. While effective for coupling, its strong basicity promotes racemization.[6][13][15]
Step 3: Control Reaction Conditions

Fine-tuning the reaction parameters can further minimize the loss of stereochemical integrity.

Potential Cause: Elevated coupling temperature or prolonged pre-activation time.[6][8]

Solutions:

  • Lower the Temperature: Perform the coupling reaction at 0°C to slow down the rate of racemization.[2]

  • Minimize Pre-activation: Do not allow the activated amino acid to stand for an extended period before adding it to the amine component. Prepare the coupling mixture and use it immediately.[6]

  • Solvent Choice: Polar aprotic solvents like DMF and NMP can promote racemization.[16][17] If possible, explore less polar solvents, although this needs to be balanced with solubility requirements.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing racemization issues.

Troubleshooting_Racemization start High Racemization Detected reagent_check Review Coupling Reagent & Additive start->reagent_check base_check Evaluate Base reagent_check->base_check Additive Used? solution_reagent Use DIC/Oxyma or DIC/6-Cl-HOBt reagent_check->solution_reagent No Additive temp_check Check Reaction Temperature base_check->temp_check Weak/Hindered Base? solution_base Switch to 2,4,6-Collidine or NMM base_check->solution_base Strong Base (DIPEA) solution_temp Perform Coupling at 0°C temp_check->solution_temp Elevated Temp end_node Racemization Minimized temp_check->end_node Temp ≤ RT? solution_reagent->base_check solution_base->temp_check solution_temp->end_node

Caption: A decision tree for troubleshooting racemization.

Optimized Experimental Protocol

This protocol is designed to minimize racemization during the coupling of ((3-Chlorophenyl)sulfonyl)phenylalanine in a solution-phase synthesis.

Materials:

  • N-protected-((3-Chlorophenyl)sulfonyl)phenylalanine (1.0 eq.)

  • Amine component (hydrochloride salt) (1.0 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or Oxyma (1.1 eq.)

  • 2,4,6-Collidine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected-((3-Chlorophenyl)sulfonyl)phenylalanine (1.0 eq.), the amine component (1.0 eq.), and 6-Cl-HOBt or Oxyma (1.1 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Add 2,4,6-Collidine (2.2 eq.) to the stirred solution.

  • Activation and Coupling: Add DIC (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off any precipitated diisopropylurea. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Chiral Analysis: Submit a small sample of the purified peptide for total acid hydrolysis followed by chiral HPLC or GC analysis to determine the level of racemization.

Visual Representation of the Racemization Mechanism

The following diagram illustrates the critical oxazolone formation pathway that leads to racemization.

Racemization_Mechanism cluster_0 L-Amino Acid cluster_1 Intermediate cluster_2 Products L_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone Intramolecular Cyclization L_Peptide L-Peptide Oxazolone->L_Peptide Aminolysis (Desired Pathway) D_Peptide D-Peptide (Racemized) Oxazolone->D_Peptide Protonation from opposite face Base Base Base->Oxazolone α-Proton Abstraction

Caption: Oxazolone mechanism of racemization.

By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their synthetic peptides containing ((3-Chlorophenyl)sulfonyl)phenylalanine and other sensitive residues.

References
  • Han, Y., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Hudecz, F. (2009). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 15(7), 460-467.
  • Abel, A. J., & Bowman, J. C. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Theoretical and Applied Molecular Sciences, 2(1), 1-14.
  • Grigoriev, I. A., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Organic & Biomolecular Chemistry, (17), 3442-3447.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved February 21, 2026, from [Link]

  • Amino acid dating. (2023, December 26). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Isaksson, D., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 441-448.
  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
  • Palasek, S. S., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6649-6659.
  • Route to optically pure peptides clarified. (1968). Chemical & Engineering News, 46(33), 38-39.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 21, 2026, from [Link]

  • Han, Y., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-149). Springer.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2022). Organic & Biomolecular Chemistry, 20(33), 6549-6563.
  • Demarchi, B. (2013). Amino acid racemization dating: Method development using African ostrich (Struthio camelus)
  • N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. (2025).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 21, 2026, from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Method for the racemization of optically active amino acids. (1960). The Journal of Organic Chemistry, 25(5), 843-844.
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Gaus, H. J., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.

Sources

optimizing reaction conditions for sulfonyl group attachment to phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Troubleshooting Center. Subject: Synthesis of N-Sulfonyl Phenylalanine Derivatives via Schotten-Baumann Conditions. Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

The Core Directive: Understanding the System

Before executing the protocol, you must understand the kinetic competition occurring in your flask. The sulfonylation of phenylalanine (Phe) is not a simple coupling; it is a race between two nucleophiles: the amine of the phenylalanine and hydroxide/water in the solvent.

The Mechanistic Landscape

Phenylalanine exists as a zwitterion (


) at neutral pH. To react with an electrophile like a sulfonyl chloride (

), the amine must be deprotonated to its free base form (

). However, the conditions required to deprotonate the amine (pH > 9) also accelerate the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

The "Goldilocks" Zone: You must maintain a pH high enough to keep the amine nucleophilic (pH ~10) but low enough to prevent rapid destruction of your reagent.

ReactionPathway Phe Phenylalanine (Zwitterion) FreeAmine Free Amine (Active Nucleophile) Phe->FreeAmine Deprotonation (pH > 9.5) Base Base (NaOH) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Hydrolysis Sulfonic Acid (Dead End) SulfonylCl->Hydrolysis H2O/OH- Attack (Side Reaction) Product N-Sulfonyl Phenylalanine Intermediate->Product -HCl

Figure 1: The Kinetic Competition. Success depends on favoring the Free Amine path over the Hydrolysis path.

Standard Operating Procedure (SOP)

This protocol utilizes Modified Schotten-Baumann conditions . It is superior to anhydrous organic base methods (e.g., Pyridine/DCM) for free amino acids because it solubilizes the zwitterionic phenylalanine without requiring ester protection first [1].

Reagents:

  • L-Phenylalanine (1.0 equiv)

  • Sulfonyl Chloride (e.g., Tosyl Chloride) (1.2 equiv)

  • 1M NaOH (Aqueous)

  • Tetrahydrofuran (THF) or 1,4-Dioxane (Co-solvent)

  • 1M HCl (for workup)

Step-by-Step Protocol
StepActionTechnical Rationale (The "Why")
1 Solubilization Dissolve Phe (10 mmol) in 1M NaOH (20 mL, 2.0 equiv).Critical: You need 2 equivalents of base. 1 eq neutralizes the carboxylic acid (

).1 eq deprotonates the ammonium (

).
2 Co-Solvent Addition Add 10-15 mL of THF or Dioxane. Cool to 0°C.Sulfonyl chlorides are lipophilic and will not dissolve in water. The organic co-solvent ensures phase contact. 0°C slows hydrolysis.
3 Reagent Addition Dissolve Sulfonyl Chloride (1.2 equiv) in minimal THF. Add dropwise over 20 mins.Kinetic Control: Dropwise addition prevents a high local concentration of electrophile, reducing hydrolysis waste.
4 pH Maintenance Monitor pH. Add 1M NaOH dropwise to keep pH between 9-10.As the reaction proceeds, HCl is generated, dropping the pH. If pH < 9, the amine reprotonates and reaction stops.
5 Reaction Stir at 0°C for 1h, then warm to RT for 2-4h.Allows the reaction to complete.[1][2][3] Monitor via TLC (run in EtOAc/MeOH/AcOH).
6 Workup (Purification) Wash aqueous layer with Et2O (discard organic). Acidify aqueous layer to pH 1-2 with HCl.Self-Validating Step: The unreacted sulfonyl chloride stays in the Et2O wash. The product precipitates upon acidification (or is extracted into EtOAc).

Troubleshooting Dashboard

Issue: "My yield is < 40%."

This is the most common ticket we receive. It is almost always due to pH drift or hydrolysis .

Troubleshooting Start Low Yield / Incomplete Reaction CheckpH Did you monitor pH during addition? Start->CheckpH pHNo No CheckpH->pHNo Drifted < 9 pHYes Yes CheckpH->pHYes Held at 9-10 Fix1 Diagnosis: Acidification HCl generated killed the amine. Solution: Add base concurrently. pHNo->Fix1 Solubility Did the Sulfonyl Chloride precipitate? pHYes->Solubility Fix2 Diagnosis: Hydrolysis Water attacked faster than amine. Solution: Lower temp (0°C) or increase eq. of R-SO2Cl. Solubility->Fix2 No (Clear) Fix3 Diagnosis: Phase Transfer Failure Reagents didn't mix. Solution: Increase THF ratio. Solubility->Fix3 Yes (Cloudy)

Figure 2: Diagnostic Logic Tree for Yield Optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of NaOH? A: Only if you are using Phenylalanine Methyl Ester . If you use free Phenylalanine (COOH), pyridine is often too weak to fully solubilize the zwitterion in organic solvents like DCM. You will end up with a slurry that reacts poorly. For free amino acids, aqueous NaOH/THF is the gold standard [2].

Q: I see a spot on TLC that isn't product or starting material. What is it? A: It is likely the Sulfonic Acid (


) resulting from hydrolysis.
  • Verification: It will be very polar (near the baseline) and water-soluble.

  • Removal: It stays in the aqueous phase during workup. If your product precipitates at pH 1, the sulfonic acid will remain in solution.

Q: My product is an oil, not a solid. How do I crystallize it? A: N-sulfonyl amino acids can be sticky.

  • Extract into EtOAc.

  • Dry over

    
     and evaporate.
    
  • Triturate the oil with Hexanes or Diethyl Ether/Hexane (1:1) . Scratch the flask side to induce nucleation.

Advanced Optimization: Solvent & Base Matrix

If the standard conditions fail (e.g., for sterically hindered sulfonyl chlorides), consult this matrix for alternative conditions.

Condition SetBaseSolvent SystemBest For...Drawbacks
Standard (Schotten-Baumann) NaOH /


: THF (1:1)
Standard Phe, Tosyl-Cl, Mesyl-ClHydrolysis of very sensitive acid chlorides.
Anhydrous Organic

/ DIPEA
DCM / DMFPhe-Esters onlyRequires protection/deprotection steps.
Phase Transfer

+ TEBA

: Toluene
Highly lipophilic Sulfonyl ChloridesSlower reaction rate; difficult workup.
Microwave Assisted


(only)
Green Chemistry / Rapid Synthesis [3]Hard to scale up; risk of degradation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonamides).

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on N-Sulfonyl derivatives).

  • Sridhar, M., et al. (2011). "Microwave-assisted synthesis of sulfonamides in water." Tetrahedron Letters, 52(35), 4565-4567.

  • BenchChem. (2025).[2] Troubleshooting Common Issues in Sulfonamide Synthesis.

Sources

removing impurities from crude ((3-Chlorophenyl)sulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)phenylalanine

Case ID: PUR-CP-PHE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User Query: "How do I remove persistent impurities from crude ((3-Chlorophenyl)sulfonyl)phenylalanine to achieve >98% purity for biological assays?"

Compound Profile:

  • Chemical Name: N-((3-Chlorophenyl)sulfonyl)phenylalanine

  • Target Application: Often used as a scaffold in matrix metalloproteinase (MMP) inhibitors, integrin antagonists, or GlyT1 inhibitors.

  • Physicochemical Nature: An amphiphilic weak acid. It contains a hydrophobic 3-chlorophenyl tail, a sulfonamide linker (acidic NH, pKa ~10), and a carboxylic acid head (pKa ~3.8).

  • Criticality: Biological assays (IC50 determination) are highly sensitive to trace copper/palladium catalysts or unreacted sulfonyl chlorides, which are potent electrophiles that cause false positives.

Phase 1: Diagnostic Triage (Identify Your Impurity)

Before initiating a cleanup, compare your analytical data (HPLC/NMR) against this profile to identify the specific contaminant.

Impurity TypeDiagnostic Signal (1H NMR / HPLC)Likely Origin
3-Chlorobenzenesulfonic acid NMR: Downfield shift of aromatic protons; often a broad OH peak >10 ppm. HPLC: Elutes very early (polar).Hydrolysis of unreacted sulfonyl chloride.
Unreacted Phenylalanine NMR: Multiplets at 3.0-3.4 ppm (benzylic) without sulfonamide NH signal. HPLC: Very polar, elutes at solvent front.Incomplete reaction; insufficient base.
Bis-sulfonated byproduct MS (LC-MS): M+ mass corresponds to Product + 174 Da.Excess sulfonyl chloride reacting with the carboxylic acid (mixed anhydride) or sulfonamide nitrogen.
Triethylamine Hydrochloride NMR: Broad quartet ~3.1 ppm, triplet ~1.3 ppm.Inefficient aqueous wash; trapping in crystal lattice.
Racemized Product Chiral HPLC: Split peak (enantiomers).Overheating during reaction or highly basic workup (pH > 12).

Phase 2: Remediation Protocols

Protocol A: The "Schotten-Baumann" Rescue (Acid-Base Extraction)

Best for: Removing unreacted starting materials and sulfonic acid byproducts.

The Logic: This compound is a "switchable" surfactant. We utilize its solubility differential at pH 8 (soluble anion) vs. pH 2 (insoluble acid) to wash away impurities.

Workflow Diagram:

PurificationWorkflow cluster_legend Key Mechanism Crude Crude Solid/Oil Dissolve Dissolve in Sat. NaHCO3 (pH ~8.5) Crude->Dissolve Wash1 Wash with Ethyl Acetate (x2) Dissolve->Wash1 OrgLayer1 Organic Layer (Discard: Non-polar impurities) Wash1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product + Salts) Wash1->AqLayer1 Acidify Acidify with 1N HCl to pH 2-3 AqLayer1->Acidify Precipitate Product Precipitates (Oily or Solid) Acidify->Precipitate Extract Extract into Ethyl Acetate (x3) Precipitate->Extract Wash2 Wash Org. with Water & Brine Extract->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Mechanismlabel At pH 8.5, Product is soluble (COO-). At pH 2, Product is insoluble (COOH). Sulfonic acid stays soluble at pH 2.

Figure 1: Acid-Base purification workflow targeting the removal of sulfonic acid and non-polar byproducts.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Saturated Sodium Bicarbonate (

    
    ) solution (10 mL per gram). Note: Avoid NaOH to prevent racemization.
    
  • Organic Wash: Wash the aqueous solution twice with Ethyl Acetate (EtOAc).

    • Why? This removes unreacted sulfonyl chloride and bis-sulfonated byproducts which are non-polar.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches ~2-3.

    • Observation: The solution will turn cloudy. The product (carboxylic acid form) is precipitating. The 3-chlorobenzenesulfonic acid impurity remains soluble in water even at this pH.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Final Polish: Wash the combined EtOAc layers with water (to remove trapped sulfonic acid) and brine . Dry over

    
     and concentrate.
    
Protocol B: Recrystallization (The Polishing Step)

Best for: Removing trace color, salts, and hardening oily products into solids.

Solvent System: Ethyl Acetate / Hexane (or Heptane).

  • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • (Optional) If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.

  • Remove from heat. Add Hexane dropwise until a persistent turbidity (cloudiness) just appears.

  • Add a few drops of EtOAc to clear it again.

  • Let it stand at room temperature for 2 hours, then move to 4°C overnight.

  • Result: White crystalline needles.

Troubleshooting & FAQs

Q1: My product is coming out as a sticky oil, not a solid. What happened?

  • Diagnosis: This is common with sulfonamides containing aromatic tails. It often indicates trapped solvent (DCM/EtOAc) or trace impurities preventing crystal lattice formation.

  • The Fix:

    • Azeotrope: Dissolve the oil in DCM and evaporate. Repeat with Diethyl Ether. The ether helps "pull" the trapped heavier solvents out.

    • Trituration: Add cold Hexane or Pentane to the oil. Scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces nucleation.

    • High-Vac: Keep the oil under high vacuum (<1 mbar) for 24 hours. Many "oils" are just solvated solids.

Q2: I see a double peak in the aromatic region of my NMR (7.5 - 8.0 ppm).

  • Diagnosis: This is likely Rotamers or Hydrolysis Product .

  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers (harmless). If they remain distinct, it is the 3-chlorobenzenesulfonic acid impurity.

  • Remediation: If it's the acid impurity, repeat Protocol A but ensure the water wash in step 5 is thorough.

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but it is often unnecessary. If you must:

    • Mobile Phase: DCM:MeOH (95:5) + 0.1% Acetic Acid.

    • Critical Note: You must add the acetic acid. Without it, the carboxylic acid moiety will streak ("tail") down the column, leading to poor separation and loss of yield.

References

  • PubChem. (n.d.). Compound Summary: ((3-Chlorophenyl)sulfonyl)phenylalanine.[1] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Sulfonamide synthesis and Schotten-Baumann conditions).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chlorobenzenesulfonyl chloride and phenylalanine derivatives before handling.

Sources

stability of ((3-Chlorophenyl)sulfonyl)phenylalanine under acidic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ((3-Chlorophenyl)sulfonyl)phenylalanine

Introduction & Scope

This technical guide provides in-depth information, frequently asked questions (FAQs), and validated protocols concerning the conditions. This molecule, an N-sulfonylated amino acid, possesses two primary bonds susceptible to cleavage: a sulfonamide (S-N) bond and an amide (peptide-like) bond. Understanding the relative stability of these bonds is critical for researchers in drug development, formulation, and analytical chemistry, particularly when conducting forced degradation studies as mandated by regulatory bodies like the FDA and outlined in ICH guidelines[1][2][3]. This document serves as a centralized resource for designing, executing, and troubleshooting experiments related to the acidic degradation of this compound.

Core Concepts & Mechanistic Insights

The structure of ((3-Chlorophenyl)sulfonyl)phenylalanine features two key hydrolyzable linkages. The relative rate of cleavage depends heavily on the reaction conditions.

  • Sulfonamide (S-N) Bond: This bond connects the (3-chlorophenyl)sulfonyl group to the nitrogen of the phenylalanine backbone. Sulfonamide bonds are generally considered more resistant to hydrolysis than standard amide bonds. Their cleavage under acidic conditions is possible but often requires harsh conditions (strong acid, elevated temperatures)[4][5]. The proposed mechanism involves protonation of the nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water[4].

  • Amide (C-N) Bond: While technically part of the carboxylic acid functionality of the amino acid, we consider the stability of the core amino acid structure itself. The peptide bond in dipeptides and proteins is a classic example of an amide bond. Under acidic conditions, especially in concentrated acids and at elevated temperatures, the peptide backbone can undergo hydrolysis, breaking down into its constituent amino acids[6]. For an isolated N-substituted amino acid, the primary structure (including the C-N bond of the backbone) is generally stable under the moderate acidic conditions used for forced degradation studies[7].

Based on general chemical principles, the sulfonamide (S-N) bond is the primary site of vulnerability for ((3-Chlorophenyl)sulfonyl)phenylalanine under typical acidic forced hydrolysis conditions.


Frequently Asked Questions (FAQs)

Q1: Which bond in ((3-Chlorophenyl)sulfonyl)phenylalanine is expected to cleave first during acidic hydrolysis?

A1: The sulfonamide (S-N) bond is the most probable linkage to undergo hydrolysis under typical forced degradation conditions (e.g., 0.1 M to 1 M HCl at elevated temperatures)[1][2]. Sulfonamides are more labile to acid-catalyzed hydrolysis than the carbon-nitrogen backbone of the phenylalanine amino acid[4].

Q2: What are the primary degradation products I should expect to see?

A2: Cleavage of the S-N bond will yield two primary products:

  • 3-Chlorophenylsulfonic acid

  • L-Phenylalanine

It is crucial to have analytical standards for these compounds to confirm their identity in your degradation samples.

Q3: What are the recommended starting conditions for an acidic forced degradation study?

A3: According to ICH guidelines and common practice, a good starting point is to use 0.1 M HCl at room temperature, monitoring for 24-48 hours. If no significant degradation (target is typically 5-20%) is observed, the temperature can be elevated to 50-70°C[1][2]. If the compound remains stable, the acid concentration can be increased to 1 M HCl. Over-stressing the molecule, which can lead to secondary degradants, should be avoided[1].

Q4: My compound is poorly soluble in aqueous acid. What should I do?

A4: If solubility is an issue, a co-solvent can be used. The choice of co-solvent is critical and must be stable under the reaction conditions and not interfere with the analysis. Common choices include acetonitrile (ACN) or methanol (MeOH). The volume of co-solvent should be kept to a minimum, just enough to achieve dissolution. Always run a control with the co-solvent alone under the stress conditions to ensure it doesn't produce interfering peaks.

Q5: How can I monitor the progress of the hydrolysis reaction?

A5: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed that can separate the parent compound, ((3-Chlorophenyl)sulfonyl)phenylalanine, from its expected degradation products (3-Chlorophenylsulfonic acid and Phenylalanine) and any potential secondary degradants. LC-MS/MS can also be used for more sensitive detection and accurate identification of the reaction products[8][9][10].

Q6: What if I don't see any degradation even under harsh conditions (e.g., 1 M HCl, 70°C, 7 days)?

A6: If no degradation is observed after exposure to reasonably harsh stress conditions, it indicates that the molecule is highly stable to acidic hydrolysis[1]. This is a valid result for a forced degradation study. The study can be concluded, and the compound's stability under these conditions should be documented.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed. 1. Conditions are too mild. 2. Compound is highly stable.1. Increase acid concentration (e.g., from 0.1 M to 1 M HCl). 2. Increase temperature (e.g., to 70°C). 3. Increase reaction time. 4. If stability persists, document this as the result[1].
Degradation is too rapid (>20% in the first time point). 1. Conditions are too harsh.1. Decrease acid concentration. 2. Decrease temperature (consider running at room temperature or 40°C). 3. Take earlier time points to better characterize the degradation profile.
Multiple unknown peaks appear in the chromatogram. 1. Secondary degradation is occurring. 2. Impurities in the starting material. 3. Co-solvent degradation.1. Use milder conditions to favor the formation of primary degradants. 2. Analyze a time-zero (unstressed) sample to identify initial impurities. 3. Run a co-solvent blank under the same stress conditions. 4. Use LC-MS to tentatively identify the unknown peaks.
Poor peak shape or shifting retention times. 1. Sample pH is incompatible with the mobile phase. 2. Column degradation.1. Neutralize the sample with a suitable base (e.g., NaOH) before injection. Ensure the final pH is within the stable range for your HPLC column. 2. Use a column designed for low pH mobile phases if neutralization is not possible.

Experimental Protocols & Workflows

Visualized Experimental Workflow

The following diagram outlines the general workflow for conducting a forced hydrolysis study.

Forced_Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Stock Solution of Compound in Co-solvent Setup Initiate Reaction: Add Stock to Acid Solution Prep->Setup Acid Prepare Acidic Solution (e.g., 0.1 M HCl) Acid->Setup Incubate Incubate at Controlled Temp (e.g., 50°C) Setup->Incubate Sample Withdraw Aliquots at Timed Intervals (t=0, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction: Neutralize with Base Sample->Quench Analyze Analyze Samples by Stability-Indicating HPLC Method Quench->Analyze Data Process Data: Calculate % Degradation & Identify Products Analyze->Data

Caption: General workflow for a forced acidic hydrolysis study.

Protocol: Forced Acidic Hydrolysis

Objective: To generate a 5-20% degradation of ((3-Chlorophenyl)sulfonyl)phenylalanine to identify primary degradation products.

Materials:

  • ((3-Chlorophenyl)sulfonyl)phenylalanine (API)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Deionized (DI) water

  • Volumetric flasks, pipettes, and vials

  • Constant temperature bath or incubator

Procedure:

  • Prepare a 1.0 M HCl Solution: In a fume hood, slowly add 8.3 mL of concentrated HCl to approximately 90 mL of DI water in a 100 mL volumetric flask. Allow to cool to room temperature, then dilute to the mark with DI water.

  • Prepare a 1.0 M NaOH Solution: Dissolve 4.0 g of NaOH in approximately 90 mL of DI water in a 100 mL volumetric flask. Allow to cool, then dilute to the mark.

  • Prepare API Stock Solution: Accurately weigh 10 mg of ((3-Chlorophenyl)sulfonyl)phenylalanine and dissolve it in 10.0 mL of ACN to create a 1 mg/mL stock solution.

  • Initiate Hydrolysis:

    • Label a series of vials for each time point (e.g., 0, 2, 4, 8, 24 hours).

    • To a larger reaction vessel, add 1.0 mL of the API stock solution.

    • Add 9.0 mL of the 1.0 M HCl solution. This results in a final concentration of 0.1 mg/mL API in 0.9 M HCl with 10% ACN.

    • Immediately withdraw the first aliquot for the t=0 time point.

  • Incubation: Place the reaction vessel in a constant temperature bath set to 60°C.

  • Sampling and Quenching:

    • At each designated time point, withdraw an aliquot (e.g., 0.5 mL) from the reaction vessel.

    • Immediately transfer it to a vial containing an equivalent molar amount of NaOH to neutralize the acid. For a 0.5 mL aliquot of 0.9 M HCl, add 0.45 mL of 1.0 M NaOH.

    • Vortex the quenched sample and store at 2-8°C until analysis.

  • Analysis: Analyze all time-point samples using a validated stability-indicating HPLC method.

Example HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Data Interpretation & Visualization

Bond Cleavage Diagram

The diagram below illustrates the specific bond targeted during acidic hydrolysis and the resulting products.

Cleavage_Diagram cluster_main Parent ((3-Chlorophenyl)sulfonyl)phenylalanine Prod1 3-Chlorophenylsulfonic acid Parent->Prod1 Acidic Hydrolysis (S-N Bond Cleavage) Prod2 L-Phenylalanine Parent_img

Caption: Primary cleavage site of ((3-Chlorophenyl)sulfonyl)phenylalanine.

Sample Data Summary

The following table shows hypothetical data from a forced degradation study conducted at 60°C in 1 M HCl.

Time (hours)Parent Compound Area (%)Phenylalanine Area (%)3-Chlorophenylsulfonic acid Area (%)Total Degradation (%)
0100.00.00.00.0
297.21.31.52.8
494.52.62.95.5
889.15.25.710.9
2478.610.111.321.4

Note: Area percentages should be normalized. The goal is to achieve 5-20% degradation to ensure primary degradants are formed without significant secondary reactions.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ((3-Chlorophenyl)sulfonyl)phenylalanine. PubChem. [Link]

  • OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - National Center for Biotechnology Information. [Link]

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Scilit. [Link]

  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - National Center for Biotechnology Information. [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. SpringerLink. [Link]

  • Sulfonamide hydrolysis. Sciencemadness Discussion Board. [Link]

  • General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability. PMC - National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Fragmentation Dynamics of ((3-Chlorophenyl)sulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of ((3-Chlorophenyl)sulfonyl)phenylalanine , a structural motif commonly found in matrix metalloproteinase (MMP) inhibitors and synthetic peptidomimetics.

Designed for analytical chemists and drug metabolism scientists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, offering a direct comparison with structural analogs to aid in precise metabolite identification and impurity profiling.

Executive Summary & Compound Profile

((3-Chlorophenyl)sulfonyl)phenylalanine represents a class of N-sulfonyl amino acids where the stability of the sulfonamide bond (


) competes with the lability of the amino acid backbone under Collision-Induced Dissociation (CID).
  • Chemical Formula:

    
    
    
  • Exact Mass: 339.0332 Da

  • Key Application: Pharmacophore in protease inhibitors; synthetic intermediate.

  • Analytical Challenge: Distinguishing positional isomers (3-Cl vs. 4-Cl) and characterizing the diagnostic chlorine isotope pattern during trace analysis.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "self-validating" approach where the chlorine isotope signature serves as an internal quality control check for peak assignment.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Sulfonamides are moderately hydrophobic; expect elution in the mid-to-late gradient.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion:

    
     340.0 (for 
    
    
    
    ) and
    
    
    342.0 (for
    
    
    ).
  • Validation Check: Ensure the intensity ratio of

    
     340:342 is approximately 3:1 . Deviations indicate interference or incorrect assignment.
    

Fragmentation Mechanism & Pathway Analysis

The fragmentation of ((3-Chlorophenyl)sulfonyl)phenylalanine is governed by two competing pathways: Sulfonamide Bond Cleavage and


 Extrusion .
Primary Fragmentation Channels
  • Pathway A:

    
     Extrusion (Rearrangement) 
    
    • Mechanism: A characteristic rearrangement common in arylsulfonamides. The sulfonyl group is eliminated as neutral

      
       (64 Da), resulting in a C-N bond formation between the chlorophenyl ring and the phenylalanine nitrogen.
      
    • Product:

      
       276 (
      
      
      
      ).
    • Significance: This is often the base peak or a major diagnostic ion, confirming the sulfonamide linkage.

  • Pathway B: Amino Acid Backbone Cleavage

    • Mechanism: Loss of the carboxylic acid moiety as

      
       (46 Da) or 
      
      
      
      .
    • Product:

      
       294.
      
  • Pathway C: Immonium Ion Formation

    • Mechanism: Cleavage of the N-C

      
       bond yields the phenylalanine immonium ion.
      
    • Product:

      
       120 (
      
      
      
      ).
    • Significance: Diagnostic for the phenylalanine substructure.

  • Pathway D: Sulfonyl Cation Generation

    • Mechanism: Cleavage of the S-N bond.

    • Product:

      
       175/177 (3-chlorobenzenesulfonyl cation).
      
Visualization of Signaling Pathways (Graphviz)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 340 Rearrangement Rearrangement Intermediate Precursor->Rearrangement - SO2 (64 Da) Ion294 Decarboxylated Ion [M+H - HCOOH]+ m/z 294 Precursor->Ion294 - HCOOH (46 Da) Ion120 Phe Immonium Ion C8H10N+ m/z 120 Precursor->Ion120 N-Ca Cleavage Ion175 Sulfonyl Cation Cl-Ph-SO2+ m/z 175 Precursor->Ion175 S-N Cleavage Ion276 Desulfonylated Amine [M+H - SO2]+ m/z 276 Rearrangement->Ion276 Ion111 Chlorophenyl Cation Cl-Ph+ m/z 111 Ion175->Ion111 - SO2

Figure 1: Proposed CID fragmentation pathway for ((3-Chlorophenyl)sulfonyl)phenylalanine in ESI+ mode.

Comparative Performance Guide: Target vs. Alternatives

In drug development, this compound is often compared against non-chlorinated analogs or positional isomers. The table below objectively compares the MS performance and diagnostic utility of these alternatives.

Comparative Data Table
FeatureTarget: 3-Chloro Analog Alternative A: Unsubstituted Alternative B: 4-Chloro Isomer
Structure 3-Cl-Ph-SO₂-PhePh-SO₂-Phe4-Cl-Ph-SO₂-Phe
Precursor (

)
340.0 306.1 340.0
Isotope Pattern Distinct 3:1 (M:M+2)None (Single peak)Distinct 3:1 (M:M+2)
Key Diagnostic Ion

175 (3-Cl-Ph-SO₂⁺)

141 (Ph-SO₂⁺)

175 (4-Cl-Ph-SO₂⁺)

Loss
Moderate IntensityHigh IntensityModerate Intensity
Chromatographic RT IntermediateEarly Eluting (More Polar)Late Eluting (More Hydrophobic)
Differentiation N/AMass Shift (-34 Da)Requires Chromatography
Critical Analysis of Alternatives
  • Differentiation from 4-Chloro Isomer: MS/MS spectra for the 3-Cl and 4-Cl isomers are nearly identical due to the distance of the chlorine atom from the fragmentation site (the sulfonamide bond).

    • Actionable Insight: Do not rely on MS fragmentation alone to distinguish these isomers. You must rely on chromatographic resolution. The 4-chloro isomer (para-substituted) typically possesses a slightly higher logP and may elute later than the 3-chloro (meta) isomer on C18 columns.

  • Differentiation from Unsubstituted Analog: The mass shift of 34 Da and the lack of a chlorine isotope pattern make this straightforward. The unsubstituted analog often exhibits a more dominant

    
     120 ion relative to the parent, as the sulfonyl group is less electron-withdrawing without the chlorine.
    

Application in Drug Development

Understanding this fragmentation pattern is critical for:

  • Metabolite Identification: If the

    
     175 ion (Chlorophenylsulfonyl) remains intact but the 
    
    
    
    120 (Phe) shifts, metabolic modification has occurred on the amino acid side (e.g., hydroxylation of the phenyl ring).
  • Impurity Profiling: Synthetic byproducts often include the sulfonic acid starting material. Monitoring for

    
     191/193 (Negative mode, Sulfonate) vs. the full sulfonamide helps track reaction completion.
    

References

  • Vertex AI Search. (2026). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (2026). 3-chloro-L-phenylalanine Structure and Data. Retrieved from [Link]

Sources

Comparative Guide: In Vitro Metabolic Stability of ((3-Chlorophenyl)sulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Sulfonamide-modified Amino Acid Primary Application: Peptidomimetic Scaffolds / Protease Inhibitors Metabolic Prediction: Moderate-to-High Stability

This guide provides a technical framework for evaluating the metabolic stability of ((3-Chlorophenyl)sulfonyl)phenylalanine (hereafter referred to as CSP-Phe ). Unlike standard peptide bonds which are rapidly hydrolyzed by peptidases, the sulfonamide linkage in CSP-Phe offers significant resistance to proteolytic cleavage. However, Phase I oxidative metabolism (CYP450-mediated) remains a liability. This document outlines the comparative assessment of CSP-Phe against industry-standard controls using Liver Microsomes (LM).

Part 1: Chemical Context & Metabolic Liability[1][2]

To accurately evaluate CSP-Phe, one must understand its structural "soft spots." The molecule consists of three distinct domains, each with a unique metabolic profile:

  • Sulfonamide Linkage (

    
    ): 
    
    • Stability:[1][2][3][4][5][6][7][8][9]High. Unlike the amide bond (

      
      ), the sulfonamide bond is non-hydrolyzable by standard proteases and esterases. This is the primary rationale for using this scaffold in drug design to improve half-life (
      
      
      
      ).
  • 3-Chlorophenyl Ring:

    • Stability:[1][2][3][4][5][6][7][8][9]Moderate. The chlorine atom at the meta (3) position acts as a metabolic blocker at that specific site. However, the ring is electron-deficient due to the sulfonyl group, making it less susceptible to oxidative attack compared to the phenylalanine ring.

  • Phenylalanine Side Chain:

    • Stability:[1][2][3][4][5][6][7][8][9]Low-to-Moderate. The unsubstituted phenyl ring is electron-rich and prone to aromatic hydroxylation (primarily at the para position) mediated by CYP2C9, CYP2C19, or CYP3A4.

Predicted Metabolic Pathway (Graphviz)

The following diagram illustrates the predicted metabolic fate of CSP-Phe compared to a standard peptide.

MetabolicPathways cluster_legend Pathway Legend CSP ((3-Chlorophenyl)sulfonyl)phenylalanine (CSP-Phe) Hydroxylated Hydroxylated Metabolite (+16 Da, -OH on Phe ring) CSP->Hydroxylated CYP450 Oxidation (Phase I - Slow/Moderate) Stable Intact Sulfonamide (High Stability) CSP->Stable Proteolytic Resistance Peptide Standard Peptide Analog (N-Acetyl-Phe) Hydrolyzed Hydrolysis Products (Rapid Clearance) Peptide->Hydrolyzed Peptidases/Esterases (Fast) key Red Arrow: Rapid Degradation Green Arrow: Metabolic Stability Yellow Dashed: Potential Liability

Caption: Predicted metabolic divergence. While standard peptides succumb to hydrolysis, CSP-Phe resists proteolysis, shifting the primary clearance mechanism to slower CYP450-mediated oxidation.

Part 2: Comparative Methodology

To validate the stability of CSP-Phe, it must be run alongside "Reference Standards" that bracket the dynamic range of the assay.

Recommended Comparator Table
Compound CategoryCompound NameExpected

(µL/min/mg)
Role in Assay
Test Article CSP-Phe < 20 (Predicted) Target molecule for evaluation.
High Clearance Control Verapamil > 100Validates that the microsomes are metabolically active. If Verapamil is stable, the assay has failed.
Low Clearance Control Warfarin < 10Validates the system's ability to detect stable compounds.
Structural Analog N-Acetyl-Phenylalanine N/A (High Proteolysis)Optional: Demonstrates the specific advantage of the sulfonamide vs. amide bond (requires hepatocyte or S9 fraction for full protease activity, as microsomes lack cytosolic proteases).

Part 3: Experimental Protocol (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (


) and in vitro half-life (

) of CSP-Phe in Human Liver Microsomes (HLM).
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[6]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm Buffer (37°C) Thaw Microsomes on Ice Mix 2. Master Mix Buffer + Microsomes (Final: 0.5 mg/mL protein) Prep->Mix Dose 3. Dosing Add CSP-Phe (1 µM final) <0.1% DMSO Mix->Dose Start 4. Initiation Add NADPH (1 mM final) Start Timer Dose->Start Sample 5. Sampling Remove aliquots at: 0, 5, 15, 30, 45, 60 min Start->Sample Quench 6. Quenching Transfer to Ice-Cold ACN (Protein Precipitation) Sample->Quench Analyze 7. Analysis Centrifuge -> LC-MS/MS (MRM Mode) Quench->Analyze

Caption: Step-by-step workflow for the microsomal stability assay. Critical control points are the initiation (Step 4) and rapid quenching (Step 6).

Step-by-Step Procedure
  • Pre-Incubation: Prepare a suspension of HLM (0.5 mg/mL final) and CSP-Phe (1 µM final) in KPO4 buffer. Pre-incubate at 37°C for 5 minutes.

    • Expert Insight: We use 1 µM substrate concentration to ensure we are operating below

      
       (linear kinetic range), allowing for accurate 
      
      
      
      estimation.
  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Negative Control: Prepare a duplicate set without NADPH to assess chemical instability (non-enzymatic degradation).

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Quantification: Inject the supernatant onto LC-MS/MS monitoring the specific transition for CSP-Phe (e.g., Parent Ion

    
     Sulfonyl fragment).
    

Part 4: Data Analysis & Interpretation[11][12]

Calculation of

Plot the Natural Log (ln) of the % Parent Remaining vs. Time.[6][7] The slope (


) of the linear regression is the elimination rate constant.

[10]
Calculation of Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.



Interpretation Guide
Result (

)
ClassificationImplication for CSP-Phe
< 10 µL/min/mg Low Clearance Success. The sulfonamide scaffold is highly stable. Likely good bioavailability.
10 - 45 µL/min/mg Moderate Clearance Expected. Some oxidation on the phenylalanine ring is occurring. Acceptable for lead compounds.
> 45 µL/min/mg High Clearance Liability. Rapid metabolism. Suggests the chlorophenyl ring is not providing sufficient steric/electronic protection, or the Phe ring is being rapidly hydroxylated.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference Text).
  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[2][3][6]Link

Sources

benchmark synthesis routes for ((3-Chlorophenyl)sulfonyl)phenylalanine production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((3-Chlorophenyl)sulfonyl)phenylalanine (CAS: 1449132-27-7) is a critical peptidomimetic building block, frequently utilized in the development of integrin antagonists (e.g., LFA-1, VLA-4 inhibitors) and matrix metalloproteinase (MMP) inhibitors.[1] Its synthesis hinges on the efficient formation of a sulfonamide bond between L-phenylalanine and 3-chlorobenzenesulfonyl chloride.[1]

This guide benchmarks the two industry-standard synthesis routes: the Aqueous Schotten-Baumann Method and the Anhydrous Organic Base Method .[1] While the anhydrous route offers kinetic advantages for complex substrates, our analysis identifies the Schotten-Baumann protocol as the superior benchmark for this specific compound due to its higher atom economy, scalability, and "green" workup profile (precipitation vs. extraction).

Chemical Context & Retrosynthetic Analysis[1][2]

The target molecule consists of a phenylalanine backbone


-protected by a 3-chlorobenzenesulfonyl group.[1][2] Retrosynthetically, the disconnection occurs at the sulfonamide nitrogen.
  • Target:

    
    -((3-Chlorophenyl)sulfonyl)-L-phenylalanine[1]
    
  • Precursors: L-Phenylalanine + 3-Chlorobenzenesulfonyl chloride[1]

  • Key Challenge: Controlling the chemoselectivity to prevent bis-sulfonylation and minimizing the hydrolysis of the sulfonyl chloride reagent in aqueous media.

Mechanistic Pathway (Graphviz)[1]

ReactionPathway Phe L-Phenylalanine (Zwitterion) Activated Free Amine (Nucleophile) Phe->Activated Deprotonation Base Base (Na2CO3 or TEA) Base->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack SulfonylCl 3-Cl-Ph-SO2Cl (Electrophile) SulfonylCl->Intermediate SideProduct Sulfonic Acid (Hydrolysis) SulfonylCl->SideProduct H2O (Competes) Product Target Product (Sulfonamide) Intermediate->Product -HCl

Figure 1: Mechanistic pathway for sulfonamide formation.[1] Note the competitive hydrolysis of the sulfonyl chloride, which dictates the choice of base and solvent.

Benchmark Comparison: Route Analysis

Route A: The Schotten-Baumann Method (Recommended)

This classical approach utilizes an aqueous basic medium (typically


 or 

) to maintain the amino acid in its soluble carboxylate form while neutralizing the

generated during the reaction.[1]
  • Pros:

    • Self-Purifying Workup: Product precipitates upon acidification; no chromatography required.[1]

    • Green Chemistry: Uses water as the primary solvent.[1]

    • Cost: Reagents are inexpensive inorganic bases.[1]

  • Cons:

    • Reagent Hydrolysis: The sulfonyl chloride can hydrolyze, requiring a slight excess (1.1–1.2 eq).

Route B: Anhydrous Organic Base Method

This route employs an organic solvent (DCM or THF) with an organic base (Triethylamine or DIPEA).[1] It is typically reserved for esterified amino acids or moisture-sensitive substrates.[1]

  • Pros:

    • Stoichiometric Control: Minimal hydrolysis of the electrophile.

    • Solubility: Better for highly lipophilic amino acid analogs.[1]

  • Cons:

    • Complex Workup: Requires liquid-liquid extraction, drying agents, and solvent evaporation.

    • Impurity Profile: Often requires recrystallization or column chromatography to remove amine salts.[1]

Comparative Data Summary
MetricRoute A: Schotten-BaumannRoute B: Anhydrous Organic
Yield (Isolated) 85 – 92% 78 – 85%
Purity (HPLC) >98% (after precipitation)>95% (crude)
Reaction Time 4 – 12 Hours2 – 6 Hours
Atom Economy HighModerate (Solvent waste)
Scalability Excellent (kg scale)Good (requires large vessels)

Detailed Experimental Protocols

Protocol A: Aqueous Schotten-Baumann Synthesis (Benchmark Standard)

This protocol is validated for the synthesis of


-sulfonyl amino acids with high enantiomeric retention.[1]

Reagents:

  • L-Phenylalanine (1.0 eq)[1]

  • 3-Chlorobenzenesulfonyl chloride (1.2 eq)[1]

  • Sodium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / Acetone[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (10 mmol) and

    
     (25 mmol) in water (25 mL). Stir until a clear solution is obtained (pH ~10-11).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-chlorobenzenesulfonyl chloride (12 mmol) in 1,4-dioxane (15 mL) dropwise over 30 minutes.

    • Expert Insight: Slow addition at low temperature minimizes the hydrolysis of the sulfonyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1) or LC-MS.[1]

  • Workup (The "Crash-Out"):

    • Wash the reaction mixture with diethyl ether (

      
       mL) to remove unreacted sulfonyl chloride (organic phase is discarded).[1]
      
    • Acidify the aqueous phase carefully with 2N

      
       to pH 1–2.[1] The product will precipitate as a white solid.[1]
      
    • Critical Step: Ensure the temperature is kept cool (<10°C) during acidification to maximize yield and prevent oiling out.[1]

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry under vacuum at 45°C.
    
Protocol B: Anhydrous Organic Synthesis (Alternative)

Use this route if the starting material is a Phenylalanine Ester.[1]

Reagents:

  • L-Phenylalanine Methyl Ester HCl (1.0 eq)[1]

  • 3-Chlorobenzenesulfonyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Suspension: Suspend L-Phenylalanine Methyl Ester HCl (10 mmol) in anhydrous DCM (40 mL).

  • Activation: Add TEA (30 mmol) dropwise at 0°C. The suspension should clear as the free amine is liberated.

  • Coupling: Add 3-chlorobenzenesulfonyl chloride (11 mmol) portion-wise.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash successively with 1N

      
      , sat.[1] 
      
      
      
      , and brine.
    • Dry over

      
      , filter, and concentrate.
      
    • Note: This yields the ester product.[1][3] Hydrolysis (LiOH/THF/Water) is required to obtain the free acid, adding two extra steps compared to Route A.

Process Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting the optimal route based on your starting material and scale.

DecisionLogic Start Start: Select Precursor CheckMat Is Precursor an Ester? Start->CheckMat RouteA Route A: Schotten-Baumann (Aqueous/Base) CheckMat->RouteA No (Free Amino Acid) RouteB Route B: Organic/Anhydrous (DCM/TEA) CheckMat->RouteB Yes (Ester) Final Final Product: ((3-Cl-Ph)sulfonyl)Phe RouteA->Final Acidification & Filtration Hydrolysis Hydrolysis Step (LiOH/THF) RouteB->Hydrolysis If Acid Desired Hydrolysis->Final

Figure 2: Workflow decision tree. Route A is the direct path to the free acid target.

Critical Parameters & Troubleshooting

  • pH Control (Route A): The reaction generates

    
    .[1][4] If the pH drops below 8, the amino acid zwitterion forms, reducing nucleophilicity. Ensure sufficient base (
    
    
    
    ) is present to maintain pH >9 throughout the addition.[1]
  • Oiling Out: If the product oils out upon acidification instead of precipitating, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with Ethyl Acetate, dry, and evaporate.

  • Racemization: Sulfonylation conditions are generally mild and do not typically cause racemization of the

    
    -carbon.[1] However, avoid excessive heating (>50°C) during the reaction or drying steps.
    

References

  • General Sulfonamide Synthesis: Egbujor, M. C., et al. "Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities."[5] Mini-Reviews in Medicinal Chemistry, 2025. Link

  • VLA-4 Antagonists: Kopka, I. E., et al. "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 2002.[2] Link

  • Solid Phase Synthesis: "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." Diva-Portal, 2012.[1] Link

  • Reaction Mechanism & Kinetics: "Synthetic Routes of Sulfonamide Derivatives: A Brief Review." Bentham Science, 2021. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of ((3-Chlorophenyl)sulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

((3-Chlorophenyl)sulfonyl)phenylalanine is a synthetic sulfonamide derivative of the amino acid phenylalanine.[1] While the amino acid backbone suggests biological compatibility, the presence of the chlorophenyl sulfonyl moiety fundamentally alters its waste classification.[1]

Crucial Operational Directive: Due to the chlorine atom, this compound and any solution containing it must be treated as Halogenated Organic Waste .[1] Misclassifying this as standard organic waste or "drain-safe" amino acid waste is a critical compliance violation that risks forming dioxins during improper incineration and damaging facility infrastructure.[1]

Chemical Profile Table[1][2][3]
FeatureSpecificationOperational Implication
Chemical Class Halogenated SulfonamideRequires high-temp incineration (>1100°C) with scrubbers.[1]
Key Hazard Irritant (Skin/Eye/Resp), ToxicStandard PPE is mandatory; avoid dust generation.[1]
Reactive Moiety Sulfonyl Group (

)
Incompatible with strong oxidizers (e.g., Nitric Acid).[1]
Waste Code (RCRA) Not P- or U-listed specificallyDefaults to Halogenated Organic Waste (Characteristic).[1]
Solubility Low in water; soluble in DMSO/MeOHRinse glassware with organic solvent, not just water.[1]

Pre-Disposal Assessment & Safety

Before handling waste, you must validate the state of the material.[1] The disposal pathway diverges based on whether the compound is a solid reagent or dissolved in solution.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for concentrated solutions).[1]

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid waste pouring).[1]

Decision Logic & Workflow

The following decision tree illustrates the compliant workflow for disposing of ((3-Chlorophenyl)sulfonyl)phenylalanine.

DisposalWorkflow Start Waste Generation: ((3-Chlorophenyl)sulfonyl)phenylalanine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBag Double Bag in Clear Polyethylene Bags Solid->SolidBag LiquidSolventCheck Is solvent Halogenated? Liquid->LiquidSolventCheck SolidContainer Place in Wide-Mouth HDPE Jar SolidBag->SolidContainer Labeling Label: 'Hazardous Waste - Halogenated Organic - Toxic' SolidContainer->Labeling LiquidHalo Halogenated Solvent (e.g., DCM, Chloroform) LiquidSolventCheck->LiquidHalo Yes LiquidNonHalo Non-Halogenated Solvent (e.g., DMSO, Methanol) LiquidSolventCheck->LiquidNonHalo No Segregation CRITICAL STEP: Segregate into Halogenated Stream LiquidHalo->Segregation LiquidNonHalo->Segregation Contaminates Stream Segregation->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Pickup EHS / HazMat Pickup Storage->Pickup

Figure 1: Decision logic for segregating halogenated sulfonamide waste to ensure RCRA compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Expired reagents, spill cleanup residues, or synthesized solids.[1]

  • Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to seal it.[1]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why? Sulfonamides can be persistent.[1] Double containment prevents particulate dispersion.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "((3-Chlorophenyl)sulfonyl)phenylalanine - 100%"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Place in the Satellite Accumulation Area (SAA). Do not fill beyond 90% capacity.

Protocol B: Liquid Waste (Solutions)

Context: Reaction mixtures, mother liquors, or HPLC waste.[1]

The "Halogen Rule": Because this molecule contains Chlorine, ANY solution containing it becomes Halogenated Waste .[1]

  • Example: If you dissolve 1g of this compound in 1L of Methanol (non-halogenated), the entire 1L must be disposed of as Halogenated Waste.[1]

  • Economic Impact:[1][2] Halogenated waste is significantly more expensive to incinerate.[1] Segregate strictly.

  • Selection: Select the container marked "Halogenated Organic Solvents." [1]

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (Nitric Acid, Peroxides) or strong bases.[1]

    • Mechanism:[1][2][3][4] Sulfonamides are generally stable, but mixing with strong oxidizers in a waste drum can lead to exothermic degradation and pressure buildup.[1]

  • Transfer: Pour using a funnel to avoid spills.

  • Rinsing: Triple-rinse the original glassware with a small amount of compatible solvent (e.g., Acetone).[1] Add the rinsate to the Halogenated Waste container , not the drain.

Self-Validating Compliance Checks[1]

To ensure your workflow is robust, verify these three points before sealing any container. This "self-validation" prevents rejection by EHS/disposal vendors.[1]

  • The pH Test: Check the pH of your liquid waste stream.[1]

    • Target: pH 5–9.[1]

    • Why? If the sulfonamide synthesis involved acid chlorides, the waste might be acidic.[1] Neutralize highly acidic waste before adding to organic solvent drums to prevent drum corrosion.[1]

  • The "Cl" Flag: Look at the label.[1] Does it say "Halogenated"?

    • Validation: If the label says "Non-Halogenated" and you added this compound, you have mislabeled the waste.[1] Relabel immediately.

  • The Oxidizer Check: Did you use nitric acid or hydrogen peroxide in the same workflow?

    • Validation: If yes, collect that aqueous waste separately.[1] Do not mix oxidizers with this organic sulfonamide.[1]

Emergency Procedures

Spill Response (Solid/Powder)
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Nitrile gloves, goggles, and N95 mask.[1]

  • Contain: Do NOT use water (this spreads the chemical).[1] Cover the spill with a dry absorbent (vermiculite or spill pads).[1]

  • Collect: Scoop material into a disposal bag.

  • Clean: Wipe the surface with a solvent-dampened towel (acetone or ethanol) to pick up residue, then wash with soap and water.[1] Dispose of the towel as solid hazardous waste.

First Aid
  • Inhalation: Move to fresh air immediately. If respiratory irritation persists, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Sulfonamides can cause sensitization; monitor for rash.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5][6]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Halogenated Organic Containing Wastes: Treatment Technologies and Regulations. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.